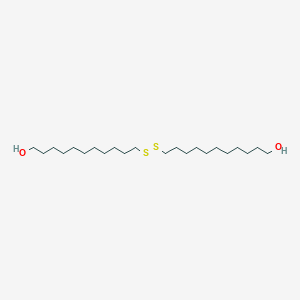

Bis(11-hydroxyundecyl) disulfide

Description

Properties

IUPAC Name |

11-(11-hydroxyundecyldisulfanyl)undecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O2S2/c23-19-15-11-7-3-1-5-9-13-17-21-25-26-22-18-14-10-6-2-4-8-12-16-20-24/h23-24H,1-22H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDVALINJKRSDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCO)CCCCCSSCCCCCCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571568 |

Source

|

| Record name | 11,11'-Disulfanediyldi(undecan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119438-02-7 |

Source

|

| Record name | 11,11'-Disulfanediyldi(undecan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(11-hydroxyundecyl) disulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of Bis(11-hydroxyundecyl) disulfide

Surface Engineering & Self-Assembled Monolayers (SAMs)

Executive Summary

Bis(11-hydroxyundecyl) disulfide (CAS: 119438-02-7) is a symmetric, long-chain dialkyl disulfide widely utilized in nanotechnology and surface science. It serves as a critical precursor for generating hydroxyl-terminated Self-Assembled Monolayers (SAMs) on noble metal substrates, particularly gold (Au).

Unlike simple alkanethiols, this disulfide variant offers distinct kinetic advantages in monolayer formation and stability. Its primary utility lies in creating well-defined, hydrophilic interfaces that resist non-specific protein adsorption while providing a "blank slate" for further chemical functionalization in biosensor development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The molecule consists of two 11-carbon alkyl chains connected by a central disulfide bridge, with hydroxyl groups terminating the distal ends. This amphiphilic structure drives its organization on surfaces: the sulfur atoms anchor to the metal, the alkyl chains provide van der Waals stabilization, and the hydroxyl groups form the exposed interface.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 11-(11-hydroxyundecyldisulfanyl)undecan-1-ol |

| CAS Number | 119438-02-7 |

| Molecular Formula | |

| Molecular Weight | 406.73 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 80–84 °C |

| Solubility | Soluble in ethanol, dichloromethane, chloroform; Insoluble in water |

| SMILES | OCCCCCCCCCCCSSCCCCCCCCCCCO |

| Storage | 2–8 °C (Refrigerate), under inert atmosphere (Ar/N2) |

Synthesis & Purification

Expert Insight: While commercially available, in-house synthesis is often preferred to ensure the absence of thiol contaminants, which can competitively adsorb and disrupt monolayer kinetics. The oxidation of 11-mercapto-1-undecanol using iodine is the standard, high-yield protocol.

Synthesis Workflow (Iodine Oxidation)

The reaction relies on the mild oxidative coupling of thiols to disulfides.

-

Dissolution : Dissolve 11-mercapto-1-undecanol (10 mmol) in ethanol (50 mL).

-

Oxidation : Add a solution of Iodine (

) in ethanol dropwise until a faint yellow color persists (indicating excess iodine). -

Quenching : Add saturated aqueous Sodium Thiosulfate (

) to reduce excess iodine (solution turns clear). -

Extraction : Remove ethanol under reduced pressure. Extract the residue with Dichloromethane (DCM) (

mL). -

Purification : Wash organic layer with brine, dry over

, and concentrate. Recrystallize from hexanes/ethyl acetate to yield pure white crystals.

Synthetic Pathway Visualization

Figure 1: Oxidative coupling pathway converting the thiol precursor to the target disulfide.

Surface Chemistry: SAM Formation on Gold

Core Mechanism: The adsorption of bis(11-hydroxyundecyl) disulfide on gold is a chemisorption process involving the cleavage of the S-S bond.

Mechanism of Action

Upon contact with the gold surface, the disulfide bond breaks. The resulting species are gold-thiolates (-

Note: Although the final surface species is chemically identical to that formed by 11-mercapto-1-undecanol, the kinetics differ. Disulfides generally adsorb slower than thiols, allowing for a more thermodynamic rearrangement during the initial phases, potentially reducing defect density in the final monolayer.

Surface Properties

-

Wettability : The terminal hydroxyl (-OH) groups create a hydrophilic surface.

-

Water Contact Angle: Typically < 20° (indicating high wettability).

-

-

Thickness : Ellipsometric thickness is approximately 1.5–1.8 nm, consistent with an all-trans alkyl chain tilted ~30° from the surface normal.

-

Stability : The van der Waals interactions between the long undecyl chains (

) provide significant lateral stability, packing density, and resistance to desorption compared to shorter chain analogs.

Adsorption Workflow Visualization

Figure 2: Step-wise mechanism of disulfide adsorption and self-assembly on gold substrates.

Applications in Drug Development & Biosensors

Anti-Fouling Interfaces

The hydroxyl-terminated surface mimics the hydration layer of biological systems. This "water barrier" prevents the denaturation and non-specific adsorption of proteins, making it an ideal background matrix for Surface Plasmon Resonance (SPR) chips.

Linker Chemistry

While -OH groups are passive, they can be activated for ligand immobilization:

-

Carboxylation : Reaction with succinic anhydride converts -OH to -COOH.

-

Activation : EDC/NHS chemistry then couples the -COOH to amine-containing drugs or antibodies. This allows for the precise presentation of drug candidates on a surface for binding affinity studies.

Experimental Protocol: Monolayer Preparation

Objective : Create a defect-free, hydrophilic SAM on a gold slide.

Materials

-

Substrate : Polycrystalline Gold (Au) on Silicon or Mica (cleaned via UV/Ozone).

-

Reagent : Bis(11-hydroxyundecyl) disulfide (>99% purity).[1]

-

Solvent : Absolute Ethanol (HPLC Grade).

Procedure

-

Substrate Cleaning :

-

Immerse Au slide in Piranha solution (

) for 30 seconds. (WARNING: Highly Corrosive/Explosive). -

Rinse copiously with Milli-Q water, then ethanol.

-

-

Solution Prep :

-

Prepare a 1.0 mM solution of the disulfide in absolute ethanol. Sonicate to ensure full dissolution.

-

-

Incubation :

-

Immerse the clean Au slide into the solution.

-

Duration : 12–24 hours at room temperature (25°C). Seal container to prevent solvent evaporation.

-

-

Rinsing :

-

Remove slide and rinse thoroughly with ethanol to remove physisorbed multilayers.

-

Dry under a stream of filtered Nitrogen (

) gas.

-

-

Validation :

-

Measure contact angle. A reading of < 20° confirms successful -OH termination.

-

Safety & Handling

-

Hazards : Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

PPE : Wear nitrile gloves, safety goggles, and work within a fume hood.

-

Disposal : Collect solvent waste as non-halogenated organic waste. Gold slides containing thiols should be treated with bleach (sodium hypochlorite) before disposal to oxidize surface sulfur species.

References

-

PubChem . Bis(11-hydroxyundecyl) disulfide - Compound Summary (CID 24885209). [Link][1]

-

Bain, C. D., et al. Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. J. Am. Chem. Soc. 1989, 111, 7155-7164. [Link]

-

Nuzzo, R. G., & Allara, D. L. Adsorption of Bifunctional Organic Disulfides on Gold Surfaces. J. Am. Chem. Soc. 1983, 105, 4481-4483. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Application of 11-Hydroxyundecyl Disulfide

Executive Summary

This technical guide provides a comprehensive analysis of 11-hydroxyundecyl disulfide (Bis(11-hydroxyundecyl) disulfide), a critical precursor in surface chemistry and nanotechnology. Primarily utilized for the formation of Self-Assembled Monolayers (SAMs) on gold substrates, this compound offers a robust alternative to thiols by providing enhanced oxidative stability prior to deposition. This document details its molecular characteristics, solubility limits, and a validated protocol for generating high-quality hydroxyl-terminated surfaces.

Chemical Identity & Molecular Weight

Accurate molecular weight calculations are fundamental for preparing precise millimolar (mM) solutions required for monolayer formation. Unlike simple alkanethiols, the disulfide dimer stoichiometry must be accounted for during weighing.

Core Specifications

-

Synonyms: 11,11'-Dithiodiundecanol; 11-Hydroxyundecyl disulfide

-

Molecular Formula:

Molecular Weight Analysis

The molecular weight (MW) is derived from the sum of two 11-hydroxyundecyl chains linked by a disulfide bridge.

| Element | Count | Atomic Mass ( g/mol ) | Total Mass Contribution |

| Carbon (C) | 22 | 12.011 | 264.242 |

| Hydrogen (H) | 46 | 1.008 | 46.368 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Sulfur (S) | 2 | 32.06 | 64.12 |

| Total MW | 406.73 g/mol |

Critical Note for Researchers: When substituting 11-mercaptoundecanol (MW ~204.37 g/mol ) with this disulfide, remember that one mole of disulfide yields two moles of thiolate species on the gold surface. A 0.5 mM disulfide solution is functionally equivalent to a 1.0 mM thiol solution regarding surface coverage potential.

Structural Visualization

Figure 1: Key physicochemical identifiers for 11-hydroxyundecyl disulfide.

Solubility Profile & Solvent Compatibility

The solubility of 11-hydroxyundecyl disulfide is governed by the competition between its hydrophobic alkyl chain spacer (

Primary Solvent Systems

-

Ethanol (Absolute): The gold standard for SAM preparation.

-

Solubility: Soluble at standard working concentrations (1–5 mM).

-

Advantage:[3] Ethanol is less toxic, compatible with most plastics, and evaporates cleanly without leaving carbonaceous residues on the gold surface.

-

-

Tetrahydrofuran (THF) / Dichloromethane (DCM):

-

Use Case: High-concentration stock solutions (>10 mM).

-

Warning: These solvents can attack certain plastics (e.g., polystyrene petri dishes) and may strip gold from glass if adhesion layers (Ti/Cr) are poor.

-

Solubility in Water[4][5]

-

Status: Insoluble.

-

Mechanism: Despite the terminal -OH groups, the van der Waals forces between the long alkyl chains dominate, preventing solvation in aqueous media.

-

Implication: Aqueous buffers cannot be used for the initial deposition phase.

Surface Chemistry: Mechanism of Action

Understanding the adsorption mechanism is vital for troubleshooting monolayer quality.

Disulfide vs. Thiol Adsorption

While thiols (

-

Kinetics: Disulfides adsorb more slowly than their thiol counterparts.

-

Stability: The disulfide precursor is indefinitely stable in air, whereas thiols can oxidize to sulfonates (

) over time, which do not form SAMs. This makes the disulfide the preferred choice for long-term storage and reproducibility.

Experimental Protocol: SAM Formation

This protocol ensures the formation of a dense, well-ordered hydroxyl-terminated monolayer.

Reagents & Equipment

-

Substrate: Gold-coated glass or silicon (freshly cleaned).

-

Solvent: Ethanol (HPLC grade or Absolute, ≥99.5%).

-

Container: Glass scintillation vials (avoid plastics to prevent leaching).

Step-by-Step Methodology

-

Substrate Cleaning:

-

Clean gold surface using UV/Ozone (10 min) or Oxygen Plasma to remove organic contaminants.

-

Rinse: Copious ethanol rinse.

-

-

Solution Preparation:

-

Prepare a 1 mM solution.

-

Calculation: Dissolve 0.41 mg of disulfide per 1 mL of ethanol.

-

Tip: For accuracy, prepare a 10 mL stock (4.1 mg) and sonicate for 5 minutes to ensure full dissolution.

-

-

Incubation (Assembly):

-

Immerse the clean gold substrate into the solution.

-

Time: Incubate for 24 to 48 hours at room temperature.

-

Why? Longer incubation allows the alkyl chains to organize into a crystalline-like packing structure, maximizing density.

-

-

Rinsing & Drying:

-

Remove substrate and rinse thoroughly with neat ethanol to remove physisorbed (loose) molecules.

-

Dry under a stream of Nitrogen (

) or Argon gas.

-

Workflow Visualization

Figure 2: Validated workflow for generating SAMs from disulfide precursors.

Characterization & Quality Control

To verify the formation of the monolayer, the following techniques are recommended:

-

Contact Angle Goniometry:

-

Expected Water Contact Angle: < 20° (indicates a hydrophilic, OH-rich surface).

-

Note: If the angle is >40°, contamination or poor packing has occurred.

-

-

Ellipsometry:

-

Theoretical Thickness: ~1.5 nm (assuming a tilt angle of ~30° for the alkyl chain).

-

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. [Link]

-

Bain, C. D., et al. (1989). Formation of Monolayers by the Coadsorption of Thiols on Gold. Journal of the American Chemical Society, 111(18), 7155-7164. [Link]

Sources

Advanced Surface Engineering with Bis(11-hydroxyundecyl) disulfide

Executive Summary: The Hydrophilic Matrix

In the precision engineering of bio-interfaces, Bis(11-hydroxyundecyl) disulfide represents a critical tool for controlling surface energy and ligand density. Unlike simple alkanethiols, this disulfide offers superior oxidative stability during storage while generating Self-Assembled Monolayers (SAMs) on gold that are chemically indistinguishable from those formed by 11-mercapto-1-undecanol.

Its primary utility lies in two domains:

-

Hydrophilicity Modulation: Generating wettable surfaces (Contact Angle < 20°) to support aqueous microfluidics.

-

Ligand Spacing (The "Diluent" Effect): Acting as a lateral spacer in mixed SAMs to prevent steric crowding of capture elements (antibodies, aptamers), thereby maximizing biosensor sensitivity.

This guide provides a rigorous, data-backed protocol for utilizing Bis(11-hydroxyundecyl) disulfide, moving beyond generic recipes to explain the why behind every step.

Molecular Architecture & Mechanism

Chemical Structure[1]

-

Formula:

[1] -

Chain Length (C11): The 11-carbon alkyl chain is the "Goldilocks" length. It is long enough to provide sufficient Van der Waals forces (

kcal/mol per -

Disulfide vs. Thiol: While thiols (-SH) are prone to oxidation into sulfonates or disulfides in air, the disulfide form is the thermodynamically stable oxidation product. This ensures that the purity of the precursor solution remains high over time.

Mechanism of Adsorption

Upon exposure to a clean gold (Au) surface, the disulfide bond undergoes oxidative addition/reductive cleavage. The gold surface acts as an electron reservoir, cleaving the S-S bond to form two gold-thiolate (

Key Insight: Although the kinetics of disulfide adsorption are generally slower than thiols (requiring longer incubation times), the final thermodynamic state is identical.

Figure 1: Mechanistic pathway of disulfide chemisorption onto gold surfaces.

Application: The "Diluent" Strategy in Biosensors

The most potent application of Bis(11-hydroxyundecyl) disulfide is in the creation of Mixed SAMs . When immobilizing large capture molecules (e.g., Antibodies ~150 kDa), a pure monolayer of capture ligands results in steric overcrowding. This prevents the analyte from binding effectively.

By co-adsorbing Bis(11-hydroxyundecyl) disulfide with a functionalized linker (e.g., Biotin-PEG-Disulfide), the hydroxyl-terminated chains act as a "spacer" or "diluent."

-

Role: Lateral spacing.

-

Benefit: Reduces steric hindrance and non-specific binding (NSB) due to the hydrophilic nature of the -OH group.

Figure 2: Schematic of a Mixed SAM where hydroxyl-chains space out active ligands.

Validated Experimental Protocol

Objective: Formation of a dense, defect-free Bis(11-hydroxyundecyl) disulfide monolayer on polycrystalline gold.

Reagents & Equipment[3][4]

-

Substrate: Au (111) on Silicon or Glass (Ti or Cr adhesion layer).

-

Solvent: Absolute Ethanol (HPLC Grade,

99.8%). Avoid denatured ethanol containing ketones. -

Molecule: Bis(11-hydroxyundecyl) disulfide (Target conc: 1.0 mM).

-

Cleaning: Piranha solution (

, 3:1) OR UV/Ozone cleaner.

Step-by-Step Methodology

Step 1: Substrate Activation (Critical)

The gold surface must be free of adventitious carbon to ensure covalent bonding.

-

Method: Immerse gold slide in Piranha solution for 30-60 seconds (Caution: Exothermic/Explosive with organics) OR treat with UV/Ozone for 20 minutes.

-

Validation: Rinse with DI water. The water should sheet off the gold completely (Contact Angle < 10°), indicating a "super-hydrophilic" clean surface.

Step 2: Solution Preparation

Prepare a 1.0 mM solution of Bis(11-hydroxyundecyl) disulfide in absolute ethanol.

-

Note on Solubility: Disulfides are less soluble than thiols. Sonication for 5-10 minutes at 30°C may be required to fully dissolve the solid.

Step 3: Incubation (Self-Assembly)

-

Immerse the clean gold slide immediately into the solution.

-

Duration: 24 hours.[2]

-

Why? Disulfide cleavage kinetics are slower than thiol adsorption. 24h ensures thermodynamic equilibrium and maximal packing density.

-

-

Environment: Seal the container with Parafilm or perform in a glovebox to prevent solvent evaporation and oxygen interference.

Step 4: Rinsing & Drying[3]

-

Remove slide and rinse copiously with pure ethanol (to remove physisorbed multilayers) followed by DI water .

-

Dry under a stream of Nitrogen (

) gas.

Characterization & Data Interpretation

To validate the quality of the SAM, compare your results against these standard values.

| Parameter | Technique | Expected Value | Interpretation |

| Static Contact Angle | Goniometry ( | < 20° - 45° | Low angle confirms hydrophilic -OH termination. >50° indicates contamination (hydrocarbon). |

| Layer Thickness | Ellipsometry | ~1.4 - 1.6 nm | Consistent with a C11 chain tilted at ~30° from normal. |

| Elemental Composition | XPS | S(2p) peak at 162 eV | Doublet confirms bound thiolate. A peak at >164 eV indicates unbound disulfide/oxidized sulfur. |

| Redox Blocking | Cyclic Voltammetry | No Peak | In |

Troubleshooting Guide

Problem: High Contact Angle (> 60°)

-

Cause: Contamination with hydrophobic impurities or adventitious carbon.

-

Solution: Ensure ethanol is HPLC grade. Increase cleaning rigour of the gold substrate before incubation.

Problem: Hysteresis (Advancing vs. Receding Angle)

-

Cause: Disordered monolayer or rough gold surface.

-

Solution: Anneal the gold substrate (flame annealing) prior to SAM formation to increase grain size (Au 111 terraces). Increase incubation time to 48h.

Problem: Desorption during Biosensing

-

Cause: Oxidative instability of the Au-S bond.

-

Solution: Avoid buffers with high concentrations of DTT or strong oxidizers. Store sensors dry or in degassed buffer.

References

-

Bain, C. D., et al. (1989). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. Journal of the American Chemical Society. Link

-

Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. Link

-

Wink, T., et al. (1997). Self-assembled Monolayers for Biosensors. The Analyst. Link

-

Sigma-Aldrich. (n.d.). Bis(11-hydroxyundecyl) disulfide Product Specification & Safety Data Sheet. Link

-

Nuzzo, R. G., & Allara, D. L. (1983). Adsorption of Bifunctional Organic Disulfides on Gold Surfaces. Journal of the American Chemical Society. Link

Sources

- 1. Investigation of the deposition and thermal behavior of striped phases of unsymmetric disulfide self-assembled monolayers on Au(111): the case of 11-hydroxyundecyl decyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zimmerpeacocktech.com [zimmerpeacocktech.com]

Methodological & Application

Protocol for preparing SAMs using Bis(11-hydroxyundecyl) disulfide

Application Note: High-Precision Protocol for Preparing SAMs using Bis(11-hydroxyundecyl) disulfide

Abstract & Strategic Rationale

This guide details the protocol for generating well-ordered, hydrophilic Self-Assembled Monolayers (SAMs) on gold surfaces using Bis(11-hydroxyundecyl) disulfide .

While 11-mercapto-1-undecanol (MUD) is a common precursor for hydroxyl-terminated surfaces, its thiol group (

Mechanistic Foundation

To master this protocol, one must understand the surface thermodynamics. Unlike thiols, which adsorb rapidly, disulfides exhibit slower adsorption kinetics due to the energy barrier required for S-S bond cleavage.

Key Reaction:

Where

Because the adsorption is slower, the organization phase is critical. The alkyl chains must have sufficient time to maximize Van der Waals interactions (crystallization) to present a uniform hydroxyl plane to the environment.

Visualizing the Mechanism

Figure 1: Mechanistic pathway of disulfide SAM formation on gold. Note the critical 'Organization' phase required for high-quality monolayers.

Materials & Equipment

Reagents:

| Reagent | Specification | Purpose |

|---|---|---|

| Bis(11-hydroxyundecyl) disulfide | >95% Purity | SAM Precursor. |

| Ethanol (EtOH) | Absolute, 200 proof, HPLC Grade | Solvent. Must be low in water content. |

| Gold Substrates | Au (100nm) on Ti/Cr adhesion layer | Substrate. (111) orientation preferred. |

| Piranha Solution | 3:1

Equipment:

-

Plasma Cleaner or UV/Ozone cleaner (Optional but recommended).

-

Glassware: Scintillation vials (cleaned with Piranha), Teflon tweezers.

-

Sonicator.

Detailed Experimental Protocol

Phase 1: Substrate Preparation (The Foundation)

Rationale: A SAM is only as good as the substrate. Hydrocarbon contamination on "fresh" gold prevents thiolate binding, leading to pinhole defects.

-

Solvent Wash: Rinse gold slides sequentially with Acetone, Methanol, and Isopropanol. Dry with

. -

UV/Ozone or Plasma: Treat slides for 10–15 minutes. This oxidizes organic contaminants.[1]

-

Ethanol Reduction: Critical Step. Gold oxide formed during UV/Ozone cleaning can interfere with SAM formation. Immerse the slide in absolute ethanol for 20 minutes. The ethanol reduces the unstable gold oxide back to

.-

Citation: Ron et al. demonstrated that gold oxides are metastable and must be reduced prior to SAM deposition for optimal coverage [1].

-

Phase 2: Solution Preparation

Rationale: Disulfides have lower solubility than thiols. Degassing is crucial to prevent the formation of oxidized byproducts or bubbles on the surface.

-

Calculate Concentration: Prepare a 1 mM solution.

-

Note: Since one disulfide molecule yields two binding thiolates, a 0.5 mM disulfide solution theoretically provides 1 mM of thiolate. However, we use 1 mM disulfide (2 mM thiolate equivalent) to ensure thermodynamic excess and drive the equilibrium.

-

-

Dissolution: Dissolve Bis(11-hydroxyundecyl) disulfide in absolute ethanol. Sonicate for 5 minutes if dissolution is slow (common for long-chain disulfides).

-

Degassing: Purge the solution with

for 15 minutes to remove dissolved oxygen.

Phase 3: Deposition (Incubation)

Rationale: Disulfides require longer incubation times than thiols to reach full conformational order.

-

Immersion: Immerse the clean gold slides into the solution.

-

Incubation: Seal the container (Parafilm) and incubate at room temperature (20–25°C) for 18–24 hours .

-

Insight: Unlike thiols which reach 80% coverage in minutes, disulfides may take hours to cleave and reorganize. Short incubations (<4 hours) result in disordered, "lying-down" phases.

-

-

Darkness: Keep the container in the dark to prevent photo-oxidation of the sulfur headgroups.

Phase 4: Rinsing & Drying

Rationale: Removal of physisorbed multilayers is essential for a true monolayer.

-

Rinse: Remove slide and rinse copiously with absolute ethanol (bottle wash) for 30 seconds.

-

Sonication (Optional): A brief (1-2 min) sonication in fresh ethanol can remove stubborn physisorbed aggregates, though this is less critical for OH-terminated SAMs than for sticky proteins.

-

Dry: Blow dry with a strong stream of

. Do not let the solvent evaporate naturally (leaves stains).

Workflow Diagram

Figure 2: Operational workflow for SAM preparation.

Quality Control & Self-Validation

A "Self-Validating System" means the user can immediately verify success without assuming the protocol worked.

A. Water Contact Angle (WCA)

This is the primary rapid validation tool.

-

Expected Value:

(typically 10–15°). -

Interpretation:

-

< 20°: Successful, well-ordered hydrophilic surface.

-

20° – 40°: Disordered monolayer. Methylene (

) chains are exposed rather than the terminal hydroxyls. -

> 50°: Significant contamination or failure of SAM formation.

-

B. Ellipsometry

Measures film thickness.[2][3]

-

Theoretical Thickness: ~1.4 nm.[3]

-

Calculation: (11 carbons × 0.12 nm/C) + (S headgroup) + (OH tail) + (Tilt angle correction).

-

-

Acceptable Range: 1.2 nm – 1.6 nm.

C. XPS (X-ray Photoelectron Spectroscopy)

For definitive chemical analysis.

-

Target: S(2p) peak at 162 eV (Thiolate bound to Au).

-

Failure Mode: Peak at >166 eV indicates oxidized sulfur (sulfonates), suggesting the precursor was degraded or the surface oxidized [2].

Summary of QC Metrics:

| Metric | Target Value | Failure Indicator |

| Contact Angle (Water) | 10° – 15° | > 30° (Disorder/Contamination) |

| Ellipsometric Thickness | ~1.4 nm | < 1.0 nm (Low coverage) |

| Hysteresis ( | < 5° | > 10° (Surface roughness/heterogeneity) |

Troubleshooting

| Problem | Probable Cause | Corrective Action |

| High Contact Angle (>40°) | Contaminated Ethanol or Gold. | Use HPLC grade ethanol. Clean gold with Piranha immediately before use. |

| High Contact Angle (>40°) | Short Incubation. | Disulfides are slow. Extend incubation to 24h. |

| Hazy Film on Gold | Physisorbed Excess. | Rinse more vigorously. Sonicate in ethanol for 2 mins. |

| Defects/Pinhole Corrosion | Oxygen in solution. | Degas solvents thoroughly. Oxygen promotes etching of gold by thiols/disulfides. |

References

-

Ron, H., Matlis, S., & Rubinstein, I. (1998). "Self-Assembled Monolayers on Oxidized Metals. 2. Gold Surface Oxidized by UV/Ozone Treatment." Langmuir. [Link]

-

Bain, C. D., et al. (1989). "Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides." Journal of the American Chemical Society. [Link]

-

Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews. [Link]

Sources

Application Note: Bioconjugation Techniques for Hydroxyl-Terminated SAMs

Executive Summary & Scientific Rationale

Hydroxyl-terminated self-assembled monolayers (SAMs), such as those formed by 11-mercapto-1-undecanol on gold or PEG-silanes on glass, are prized for their hydrophilicity and resistance to non-specific protein adsorption (fouling). However, the hydroxyl group (-OH) is a poor nucleophile and a poor leaving group, making it chemically "inert" under mild biological conditions.

To conjugate biomolecules (proteins, antibodies, DNA), the -OH group must be activated —converted into an electrophilic species reactive toward nucleophilic functional groups (primarily amines, -NH₂) on the target ligand.

This guide details three field-proven activation strategies. The choice of method dictates the linkage chemistry, spacer length, and stability:

-

CDI (Carbonyldiimidazole): Forms a carbamate linkage (neutral, stable).

-

DSC (Disuccinimidyl Carbonate): Forms a carbamate linkage via an NHS-active ester intermediate (highly efficient).

-

Tresyl/Tosyl Chloride: Forms a secondary amine linkage (extremely stable, charge-retaining, zero-length spacer).

Critical Pre-Requisites: The "Dry" Rule

Expert Insight: The most common cause of failure in -OH activation is trace moisture.

-

The Problem: Activation reagents (CDI, DSC, Tresyl chloride) hydrolyze rapidly in water, reverting to inactive species before reacting with the surface.

-

The Solution: All activation steps must occur in anhydrous organic solvents (water content < 50 ppm).

-

Protocol Standard: Use a glovebox or Schlenk line techniques if possible. Alternatively, use commercially available "anhydrous" grade solvents and molecular sieves.

Method 1: CDI Activation (The Industry Standard)

Mechanism:

Materials

-

Substrate: Clean, dry Hydroxyl-SAM (e.g., mercaptoundecanol on Au).

-

Activator: CDI (Store in desiccator; sensitive to moisture).

-

Solvent: Anhydrous Dioxane or THF (Tetrahydrofuran).

-

Coupling Buffer: PBS (pH 7.4) or Borate Buffer (pH 8.5).

Protocol

-

Preparation: Rinse the SAM surface with anhydrous THF to remove surface water.

-

Activation:

-

Prepare a 0.3 M (50 mg/mL) solution of CDI in anhydrous THF. Note: Prepare immediately before use.

-

Incubate the SAM in the CDI solution for 2 hours at room temperature (RT) in a sealed, dry vessel.

-

-

Washing:

-

Rinse 3x with anhydrous THF to remove excess CDI.

-

Critical Step: Rapidly dry with nitrogen or proceed immediately to coupling. Do not let the activated surface sit in humid air; the intermediate hydrolyzes (half-life ~minutes in air).

-

-

Conjugation:

-

Immerse the activated chip in the ligand solution (10–100 µg/mL in pH 8.5 buffer).

-

Incubate for 1–4 hours at RT or overnight at 4°C.

-

-

Quenching: Rinse with 1M Ethanolamine (pH 8.5) for 10 minutes to deactivate remaining imidazolyl groups.

Method 2: DSC Activation (High-Efficiency NHS Route)

Mechanism: DSC (Disuccinimidyl carbonate) converts the hydroxyl group into a succinimidyl carbonate. This is essentially a surface-bound NHS-ester, which is highly reactive toward amines and hydrolytically more stable than the CDI intermediate, allowing for slightly more robust handling.

Materials

-

Activator: DSC.

-

Catalyst: DMAP (4-Dimethylaminopyridine) or anhydrous Pyridine.

-

Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile.

Protocol

-

Activation:

-

Prepare a solution of 0.1 M DSC and 0.1 M DMAP in anhydrous DMF.

-

Immerse the SAM for 2–4 hours at RT. Note: The solution may turn slightly yellow due to DMAP; this is normal.

-

-

Washing:

-

Rinse 3x with anhydrous DMF, then 2x with Dichloromethane (DCM) or Acetone to remove residual high-boiling DMF.

-

-

Conjugation:

-

Incubate with ligand (Protein/DNA) in PBS (pH 7.4) for 2–4 hours.

-

Why this works better: The NHS-carbonate intermediate is less prone to rapid hydrolysis than the CDI intermediate, often resulting in higher ligand density.

-

Method 3: Tresyl Chloride Activation (The "Zero-Length" Linker)

Mechanism: Tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) converts the -OH into a sulfonate ester (a superb leaving group). Nucleophilic attack by the amine displaces the tresyl group, forming a direct secondary amine bond (-CH₂-NH-Protein).

-

Advantage: The bond is extremely stable (more than carbamate/amide) and maintains a positive charge at the junction (secondary amine), which can preserve protein conformation.

Protocol

-

Activation:

-

Prepare a mixture of dry Acetone and Pyridine (1:1 ratio).

-

Add Tresyl Chloride to a final concentration of 0.2 M (approx 20 µL per mL).

-

Incubate SAM for 2 hours at RT.

-

-

Washing:

-

Rinse extensively with dry Acetone, then 1 mM HCl (briefly) to remove pyridine, then water.

-

-

Conjugation:

-

Incubate with ligand in pH 9–10 buffer (Carbonate/Bicarbonate). Note: Higher pH is required here to ensure the amine is unprotonated (nucleophilic) for the substitution reaction.

-

Visualization: Reaction Mechanisms

Caption: Comparative reaction pathways for hydroxyl SAM activation. CDI and DSC yield carbamate linkages, while Tresyl chloride yields a secondary amine linkage.

Characterization & Validation

To ensure "Trustworthiness," you must validate the activation before committing expensive protein.

| Technique | Metric | Expected Result (Activated Surface) |

| Contact Angle (WCA) | Wettability | Increase (Surface becomes more hydrophobic). e.g., OH-SAM (<20°) → CDI-Activated (~50°). |

| XPS (X-ray Photoelectron Spectroscopy) | Elemental Comp | Appearance of N1s peak (from Imidazole or Succinimide) and loss of Au4f signal intensity (attenuation). |

| SPR (Surface Plasmon Resonance) | Mass Change | Shift in resonance angle (mDeg) upon injection of activation reagents. Stable baseline after washing indicates covalent attachment. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Coupling Efficiency | Hydrolysis of Active Ester | Ensure solvents are anhydrous . Use a fresh bottle of CDI/DSC. Minimize air exposure time between activation and coupling. |

| Surface Haze/Cloudiness | Polymerization of Reagent | CDI can polymerize if old. Filter reagent solution (0.2 µm PTFE) before use. |

| Non-Specific Binding | Unquenched Groups | Ensure the Ethanolamine quenching step is performed. Residual active groups will react with anything over time. |

References

-

Cheng, F., et al. (2018).[1] "Controllable functionalization of hydroxyl-terminated self-assembled monolayers via catalytic oxa-Michael reaction." Biointerphases, 13(6).[1] [Link]

-

Spherotech Inc. (n.d.). "Activation Techniques for Hydroxyl Magnetic Particles." Technical Note. [Link]

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard Reference for CDI/DSC chemistry mechanisms).

-

Nilsson, K., & Mosbach, K. (1981). "Immobilization of enzymes and affinity ligands to various hydroxyl group carrying supports using highly reactive sulfonyl chlorides." Biochemical and Biophysical Research Communications, 102(1), 449-457. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Electrochemical Desorption of Disulfides

Topic: Troubleshooting & Optimization of Reductive Desorption Assays

Introduction: The "Why" and "How" of Desorption

In electrochemical assays, the reductive desorption of disulfide or thiol Self-Assembled Monolayers (SAMs) is not merely a cleaning step—it is a critical analytical tool. It allows you to quantify surface coverage (

When you adsorb a disulfide (

This guide moves beyond basic protocol steps to address the causality of failure modes. It is designed to help you diagnose why a peak is broad, why a signal is missing, or why your coverage calculations yield physically impossible values.

Module 1: Diagnostic Workflow

Before altering chemical parameters, use this logic tree to classify your issue. This isolates hardware artifacts from surface chemistry problems.

Figure 1: Decision matrix for diagnosing reductive desorption anomalies. Use this to pinpoint whether the error stems from the substrate, the protocol, or the molecule itself.

Module 2: Signal Interpretation & Optimization

The "Broad Peak" Phenomenon

Symptom: Instead of a sharp spike (FWHM < 25mV), you see a wide Gaussian wave or multiple overlapping peaks.

-

Scientific Causality: Reductive desorption is highly sensitive to the crystallinity of the gold. The binding energy of sulfur differs on Au(111), Au(110), and Au(100) facets. A polycrystalline electrode presents all these facets simultaneously, broadening the signal.

-

Self-Validating Fix:

-

Step 1: Perform a cyclic voltammetry (CV) scan in 0.5 M

on the bare electrode. -

Validation: If the gold oxide reduction peak (at ~ +0.9V vs Ag/AgCl) is broad or split, your surface is polycrystalline.

-

Solution: Flame anneal the gold slide (if planar) or electrochemically polish (if wire/disk) to reconstruct the surface into predominantly Au(111).

-

Peak Potential Shifts

Symptom: The desorption peak appears, but at an unexpected potential.

-

Scientific Causality: The desorption potential (

) is governed by the Van der Waals interactions between the alkyl chains.[1] Longer chains stabilize the SAM, requiring more negative energy to desorb. -

Reference Data:

| Chain Length (n) | Approx. | Stability Factor |

| Short (C2 - C6) | -0.65 V to -0.80 V | Low (Disordered) |

| Medium (C8 - C12) | -0.85 V to -1.05 V | Moderate |

| Long (C16 - C18) | -1.10 V to -1.25 V | High (Crystalline) |

Note: Values are for alkaline media (0.1 - 0.5 M KOH). [1, 2]

The "Missing" Signal

Symptom: Flatline in the cathodic region.[2]

-

Scientific Causality:

-

Oxygen Interference: Dissolved

reduces around -0.4V to -0.8V, masking the desorption peak or consuming the electrons. -

pH Mismatch: In acidic media, protons compete for the surface, and hydrogen evolution (HER) begins earlier (around -0.8V), obscuring the desorption signal.

-

-

Protocol Adjustment: Switch to 0.5 M KOH (degassed with

for 20 mins). The high pH pushes the HER limit to ~ -1.4V, revealing the SAM desorption peak.

Module 3: Quantification Protocol (The Self-Validating System)

To ensure your assay is generating real data, you must calculate the surface coverage (

Step-by-Step Methodology

-

Preparation:

-

Electrolyte: 0.1 M or 0.5 M KOH (degassed).

-

Reference Electrode: Ag/AgCl (Double junction recommended to prevent

leakage). -

Counter Electrode: Pt wire (flamed).[3]

-

-

The Scan:

-

Technique: Linear Sweep Voltammetry (LSV) or CV (First cycle only).

-

Start Potential: -0.2 V.

-

End Potential: -1.4 V.

-

Scan Rate: 50 mV/s or 100 mV/s. (Faster rates increase current height but shift potential negatively).

-

-

Calculation (The Validator): Integrate the area under the cathodic peak (

, in Coulombs). Use the Faraday Law equation:- : Number of electrons (1 per sulfur atom).

- : Faraday constant (96,485 C/mol).

-

: Electrode Area (

Validation Checkpoints

-

Theoretical Max: For a perfect alkanethiol SAM on Au(111),

(approx -

The "Impossible" Result: If you calculate

, you are integrating capacitive current or hydrogen evolution, not just desorption. Subtract the baseline. -

The "Defective" Result: If

, your SAM formation failed (incubation time too short or dirty substrate).

Module 4: Mechanistic Visualization

Understanding the molecular pathway helps in visualizing where re-adsorption occurs.[4]

Figure 2: The lifecycle of a disulfide in an electrochemical interface. Note that "Re-adsorption" (dashed line) often complicates quantification if the scan is reversed.

Module 5: Frequently Asked Questions (FAQ)

Q: My desorption peak has a "shoulder" or looks like two distinct peaks. Is my disulfide impure? A: Likely not. This usually indicates phase segregation or domain boundaries . If you have a mixed SAM (e.g., a diluent thiol + a signaling disulfide), they often segregate into islands. Each island type has a slightly different desorption energy, resulting in split peaks. It can also indicate desorption from terrace sites vs. step edges on the gold surface. [4]

Q: Can I use this method for DNA-modified surfaces? A: Yes, but DNA is bulky and highly charged. The electrostatic repulsion between DNA strands can destabilize the SAM, causing it to desorb at less negative potentials than pure alkanethiols. Ensure your electrolyte has sufficient ionic strength (e.g., 10 mM Tris + 0.5 M NaCl) during formation, but stick to KOH for desorption.

Q: Why do I see an oxidative peak on the reverse scan? A: This is the re-adsorption of the thiolate anions that haven't diffused away from the electrode surface. If the thiolate is insoluble in the aqueous electrolyte (common for long alkyl chains), it "hovers" in the double layer and re-binds when the potential becomes positive. This confirms the species is still present but makes the reverse scan unreliable for quantification. Always integrate the forward (reductive) peak.

References

-

Widrig, C. A., Chung, C., & Porter, M. D. (1991).[5] The electrochemical desorption of n-alkanethiol monolayers from polycrystalline gold and silver electrodes. Journal of Electroanalytical Chemistry, 310(1-2), 335-359.[5] Link

-

Walczak, M. M., et al. (1995).[5] Reductive desorption of alkanethiolate monolayers at gold: A measure of surface coverage.[3] Langmuir, 11(7), 2670-2675. Link

-

Imabayashi, S., et al. (1997). Reductive desorption of carboxylic-acid-terminated alkanethiol monolayers from Au(111) surfaces. Langmuir, 13(17), 4502-4504. Link

-

Love, J. C., et al. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology.[6] Chemical Reviews, 105(4), 1103-1170. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trouble shooting cyclic voltammetry | Zimmer & Peacock AS [zimmerpeacock.com]

- 3. lee.chem.uh.edu [lee.chem.uh.edu]

- 4. acs.figshare.com [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. Nanoscale Reductive Desorption of Alkanethiol Self-Assembled Monolayers on Polycrystalline Gold Surfaces Using Scanning Electrochemical Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Bis(11-hydroxyundecyl) Disulfide Optimization

Product: Bis(11-hydroxyundecyl) disulfide CAS: 119438-02-7 Application Focus: Self-Assembled Monolayers (SAMs), Surface Functionalization, Biosensors.

Executive Summary: The Aggregation Challenge

Current Status: You are likely experiencing solution cloudiness, precipitation during storage, or irregular "islands" on your gold substrates.

The Science: Bis(11-hydroxyundecyl) disulfide is an amphiphilic molecule. It possesses a hydrophobic alkyl backbone (

-

Van der Waals interactions between the methylene chains (hydrophobic effect).

-

Hydrogen bonding between the terminal hydroxyl groups.

When these forces dominate over solvent-solute interactions, the disulfide molecules stack into stable, insoluble aggregates (micelles or lamellar crystals) rather than dissolving as free monomers. This guide provides the protocols to disrupt these aggregates and ensure high-quality Monolayer formation.

Module A: Solubilization & Solution Stability[1]

Issue: The substance appears as a waxy solid or forms a cloudy suspension in Ethanol.

Scientific Rationale

While Ethanol (EtOH) is the standard solvent for SAM preparation, long-chain disulfides (

Optimization Protocol: The "Co-Solvent" Method

Do not rely on sonication alone; it only temporarily disperses aggregates.

| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) |

| Solvent | 100% Ethanol (Anhydrous) | 90% Ethanol / 10% THF (or DCM) |

| Concentration | > 2 mM | 0.5 mM – 1.0 mM |

| Temperature | Room Temp ( | Warm to |

| Filtration | None | 0.2 |

Critical Note: Tetrahydrofuran (THF) or Dichloromethane (DCM) disrupts the hydrophobic stacking of the alkyl chains, while Ethanol solvates the hydroxyl heads.

Workflow Visualization: Solubilization Logic

Figure 1: Decision tree for achieving a monomeric solution suitable for SAM formation.

Module B: Surface Assembly & Aggregation Control

Issue: The gold surface looks "hazy," or contact angle measurements show high hysteresis (indicating roughness).

The Mechanism of Surface Aggregation

In disulfide SAMs, the S-S bond must cleave on the gold surface to form two Au-S thiolate bonds. This process is slower than using pure thiols.

-

The Trap: Because adsorption is slow, physisorbed aggregates (micelles) often deposit on the surface before the chemical bond forms. These "islands" block the formation of a clean monolayer.

Troubleshooting Guide: Surface Defects

| Symptom | Diagnosis | Corrective Action |

| Hazy/Dull Surface | Physisorbed Multilayers | Aggregates are sitting on top of the SAM. Action: Perform the "Hot Rinse" protocol below. |

| High Contact Angle Hysteresis | Disordered Monolayer | The alkyl chains are not packed tightly. Action: Increase incubation time to 24-48h to allow thermodynamic reordering. |

| Pinholes / Bare Spots | Solution Depletion | Concentration was too low (<0.1 mM). Action: Refresh solution and re-incubate. |

Protocol: The "Hot Rinse" Cycle

To remove physisorbed aggregates without stripping the chemically bound SAM:

-

Remove sample from the deposition solution.

-

Rinse 1: Stream of fresh Ethanol (Room Temp) for 10 seconds.

-

Rinse 2 (The Critical Step): Immerse in warm Ethanol (

) for 2 minutes. Thermal energy desorbs non-covalently bound aggregates. -

Rinse 3: Stream of Ultrapure Water (to remove any polar contaminants attracted to the -OH groups).

-

Dry: Stream of Nitrogen gas (

).

Pathway Visualization: Adsorption vs. Aggregation

Figure 2: The kinetic competition between forming a clean bond (Chemisorption) and depositing junk (Physisorption).

Frequently Asked Questions (FAQ)

Q1: Can I use water as a solvent since the molecule has -OH groups?

A: No. While the ends are hydrophilic, the

Q2: Why use Disulfides instead of Thiols if they are slower?

A: Disulfides are much more stable against oxidation. Thiols (

Q3: How do I verify if the aggregation is gone? A: The gold standard is Ellipsometry .

-

Theoretical thickness for

: ~15-17 Å. -

If you measure >25 Å, you have aggregates/multilayers.

-

Alternatively, measure Water Contact Angle . For a clean

surface, it should be

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link

-

Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. Link

-

Sigma-Aldrich. (n.d.). Bis(11-hydroxyundecyl) disulfide Product Specification.Link

Validation & Comparative

Product Comparison Guide: Bis(11-hydroxyundecyl) disulfide vs. 11-Mercapto-1-undecanol for SAM Formation

Topic: XPS Characterization of Bis(11-hydroxyundecyl) disulfide on Gold Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the engineering of Self-Assembled Monolayers (SAMs) on gold, researchers often face a choice between thiols (e.g., 11-mercapto-1-undecanol, MUD) and their disulfide analogs (e.g., Bis(11-hydroxyundecyl) disulfide).[1] While thiols are the historical standard, this guide evaluates the Bis(11-hydroxyundecyl) disulfide as a superior "shelf-stable" precursor that yields chemically indistinguishable interfaces.

This guide provides an in-depth XPS characterization framework to validate the surface chemistry, proving that the disulfide precursor cleaves effectively to form high-quality Au-thiolate bonds identical to those formed by thiols.

The Mechanistic Core: Disulfide vs. Thiol Adsorption

To interpret XPS data accurately, one must understand the surface chemistry. Contrary to early assumptions, disulfides do not adsorb as intact molecules. They undergo reductive chemisorption on gold surfaces.

-

Thiol Pathway:

-

Disulfide Pathway:

Key Insight: Since both precursors generate the same surface species (the thiolate), the choice between them is driven by precursor stability and adsorption kinetics , not the final surface structure.

Diagram 1: Reductive Chemisorption Pathway

Caption: Both precursors converge to the same Au-Thiolate species. The disulfide bond cleaves upon adsorption, yielding two bound thiolate chains.

XPS Characterization Guide

X-ray Photoelectron Spectroscopy (XPS) is the definitive method for validating SAM quality. The following binding energy (BE) targets are critical for Bis(11-hydroxyundecyl) disulfide.

A. Sulfur 2p Region (The Critical Indicator)

The S 2p spectrum is the "truth serum" for your monolayer. It tells you if the molecule is bound, unbound, or oxidized.

| Component | Binding Energy (S 2p3/2) | Interpretation | Action Required |

| Bound Thiolate | 162.0 ± 0.1 eV | Success. Covalent Au-S bond formed. | Proceed to C 1s analysis. |

| Unbound Disulfide | 163.5 – 164.0 eV | Failure. Physisorbed precursor. | Rinse sample with hot ethanol. |

| Oxidized Sulfur | > 166.0 eV | Degradation. Sulfonates formed. | Discard sample; check solvent purity. |

Expert Note: A doublet separation of ~1.2 eV (S 2p1/2 vs S 2p3/2) is standard. Ensure your fitting software constraints respect this split and a 1:2 area ratio.

B. Carbon 1s Region (Structural Integrity)

The C 1s spectrum validates the alkyl chain and the hydroxyl termination.

-

285.0 eV: C-C / C-H backbone (Reference peak).[2]

-

~286.5 eV: C-O (Hydroxyl headgroup) and C-S (Thiolate anchor).

-

Validation: The ratio of the 285.0 eV area to the 286.5 eV area should align with the stoichiometry (approx. 9:2 for this molecule).

C. Oxygen 1s Region (Functional Verification)

-

~532.5 eV: C-OH signal.

-

Warning: A low O 1s signal indicates the hydroxyl groups may be buried (disordered monolayer) or the surface is contaminated with adventitious carbon.

Comparative Performance: Disulfide vs. Thiol

Why switch to the disulfide if the result is the same? The answer lies in operational stability .

| Feature | 11-Mercapto-1-undecanol (Thiol) | Bis(11-hydroxyundecyl) disulfide | Winner |

| Precursor Shelf Life | Low. Oxidizes to disulfide/sulfonates in air. Requires inert storage. | High. Chemically stable in air. No auto-oxidation issues. | Disulfide |

| Adsorption Kinetics | Fast. Monolayer forms in seconds/minutes. | Slower. Bond cleavage is rate-limiting. | Thiol (for speed) |

| Film Ordering | High. | High (identical after 12-24h). | Draw |

| Purity Assurance | Difficult. "Pure" thiol often contains 5-10% disulfide impurities. | High. Can be recrystallized easily; no "thiol" impurity. | Disulfide |

Scientific Verdict: For high-precision applications (e.g., SPR sensors, electrochemical electrodes), Bis(11-hydroxyundecyl) disulfide is the superior choice because it eliminates the variable of "partially oxidized precursor" often found in aged thiol bottles.

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to overcome the solubility and kinetic challenges of disulfides.

Step 1: Substrate Preparation

-

Use Au(111) on mica or template-stripped gold for best resolution.

-

Clean via UV-Ozone (20 min) followed by ethanol rinse to remove carbonaceous contaminants.

Step 2: Solution Deposition

-

Concentration: 1.0 mM in absolute ethanol.

-

Note: Disulfides may require mild sonication or warming (40°C) to fully dissolve compared to thiols.

-

-

Incubation: Immerse gold substrate for 24 hours .[3]

-

Why? Disulfides require longer times to reach thermodynamic equilibrium and maximize packing density compared to thiols.

-

Step 3: Critical Rinsing (The "Quality Gate")

Physisorbed disulfides (unbound) mimic the target molecule but lack the Au-S bond.

-

Rinse copiously with ethanol.

-

Sonicate in fresh ethanol for 2 minutes.

-

Dry under a stream of Nitrogen gas.

Step 4: XPS Validation Logic

Follow this decision tree to accept or reject the SAM.

Diagram 2: XPS Decision Logic

Caption: A self-validating loop ensures only covalently bound monolayers proceed to application testing.

References

-

Castner, D. G., Hinds, K. D., & Grainger, D. W. (1996). X-ray photoelectron spectroscopy sulfur 2p study of organic thiol and disulfide binding interactions with gold surfaces.[4] Langmuir, 12(21), 5083-5086. Link

-

Bain, C. D., et al. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321-335. Link

-

Nuzzo, R. G., & Allara, D. L. (1983). Adsorption of bifunctional organic disulfides on gold surfaces. Journal of the American Chemical Society, 105(13), 4481-4483. Link

-

Love, J. C., et al. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology. Chemical Reviews, 105(4), 1103-1170. Link

Sources

Electrochemical impedance spectroscopy of 11-hydroxyundecyl disulfide SAMs

An In-Depth Comparative Guide to the Electrochemical Impedance Spectroscopy of 11-Hydroxyundecyl Disulfide SAMs

Introduction: Characterizing Interfacial Architectures

Self-assembled monolayers (SAMs) represent a versatile and powerful approach for tailoring the chemical and physical properties of surfaces. Formed by the spontaneous organization of molecules on a substrate, SAMs create highly ordered, nanometer-thick films that are fundamental to advancements in biosensors, molecular electronics, and drug delivery platforms.[1] Among the various molecules used for SAM formation on gold surfaces, sulfur-containing compounds like thiols and disulfides are predominant due to the strong, stable gold-thiolate bond that forms.[1]

This guide focuses on SAMs derived from 11-hydroxyundecyl disulfide. This molecule, upon chemisorption to a gold surface, cleaves its disulfide bond to form a densely packed monolayer of 11-mercaptoundecanol (MUD), presenting a hydrophilic, hydroxyl-terminated surface.[1][2] These hydroxyl (-OH) groups provide a versatile platform for the subsequent immobilization of biomolecules, making them highly valuable in biomedical and research applications.[1][3][4]

To ensure the quality, integrity, and functionality of these monolayers, a robust characterization technique is essential. Electrochemical Impedance Spectroscopy (EIS) has emerged as a premier tool for this purpose.[5][6] EIS is a non-destructive technique that probes the interfacial properties of the electrode by applying a small amplitude AC potential over a wide range of frequencies.[5][7] The resulting impedance data provides detailed information about the SAM's dielectric properties, packing density, and its ability to act as a barrier to electron transfer, which are all critical indicators of monolayer quality.[8][9][10]

This guide provides a comparative analysis of 11-hydroxyundecyl disulfide SAMs against other common alkanethiol-based SAMs, supported by the principles of EIS and detailed experimental protocols.

Experimental Methodologies: From Substrate to Signal

The quality of a SAM and the reliability of the subsequent EIS data are critically dependent on meticulous experimental procedures. This section outlines the self-validating protocols for SAM preparation and electrochemical characterization.

Part 1: Preparation of Hydroxyl-Terminated SAMs on Gold

A pristine gold surface is paramount for the formation of a well-ordered, defect-free monolayer.[11] The following protocol ensures a clean and reproducible substrate.

Step-by-Step Protocol for SAM Formation:

-

Substrate Cleaning:

-

Mechanically polish the gold electrode with alumina slurry to a mirror finish.

-

Sonicate the electrode in ethanol and then in deionized water to remove polishing residues.

-

Perform electrochemical cleaning by cycling the potential in a sulfuric acid solution (e.g., 0.5 M H₂SO₄). An alternative, aggressive chemical cleaning involves immersing the substrate in a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Extreme caution is required when handling piranha solution as it is highly corrosive and reacts violently with organic materials.

-

Rinse the cleaned electrode thoroughly with 200-proof ethanol and dry it under a stream of dry nitrogen gas.[12]

-

-

SAM Assembly:

-

Prepare a dilute solution (typically 1-10 mM) of 11-hydroxyundecyl disulfide in absolute ethanol.

-

Immediately immerse the freshly cleaned and dried gold substrate into the disulfide solution.[12] To minimize oxygen exposure, which can affect monolayer quality, it is advisable to use a container with minimal headspace and to backfill with an inert gas like nitrogen.[12]

-

Allow the self-assembly to proceed for 24-48 hours. While self-assembly begins rapidly, longer incubation times generally lead to more ordered and densely packed monolayers.[12]

-

-

Post-Assembly Rinsing:

-

After incubation, remove the substrate from the solution.

-

Rinse the surface thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

-

Dry the SAM-coated electrode under a gentle stream of nitrogen. The modified electrode is now ready for EIS characterization.

-

Part 2: Electrochemical Impedance Spectroscopy (EIS) Measurement

EIS measurements are typically performed in a three-electrode electrochemical cell.

Step-by-Step Protocol for EIS Measurement:

-

Electrochemical Cell Setup:

-

Assemble the cell with the SAM-modified gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.[13]

-

-

Electrolyte and Redox Probe:

-

Use a suitable electrolyte solution, commonly a phosphate-buffered saline (PBS) solution.

-

Introduce a redox probe, such as a solution of [Fe(CN)₆]³⁻/⁴⁻ (typically 5-10 mM), into the electrolyte. This reversible redox couple is used to probe the electron transfer properties of the SAM-modified interface.[7][14]

-

-

EIS Instrumentation and Parameters:

-

Connect the electrochemical cell to a potentiostat equipped with a frequency response analyzer module.[13]

-

Set the DC potential to the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ redox couple, which can be determined from a prior cyclic voltammetry (CV) scan.[14]

-

Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range, for example, from 100 kHz down to 0.1 Hz.[7][10]

-

Record the impedance data.

-

Caption: Experimental workflow for SAM preparation and EIS analysis.

Data Interpretation via Equivalent Circuit Modeling

The impedance data acquired is typically visualized using Nyquist and Bode plots. For SAM-modified electrodes, this data is often interpreted by fitting it to an equivalent electrical circuit model that represents the physical and chemical processes at the electrode-electrolyte interface.[15] The most common model used is the Randles equivalent circuit.[7][16]

Components of the Randles Circuit:

-

Solution Resistance (R_s): Represents the resistance of the bulk electrolyte solution between the working and reference electrodes.[7]

-

Charge-Transfer Resistance (R_ct): This is the key parameter for evaluating SAM quality. It quantifies the resistance to the flow of electrons between the electrode and the redox probe in the solution. A well-packed, insulating SAM will present a large barrier to electron transfer, resulting in a high R_ct value.[8][17] Defects or pinholes in the monolayer provide pathways for the redox probe to reach the electrode surface, leading to a decrease in R_ct.[18][19]

-

Constant Phase Element (CPE): This element is used in place of an ideal capacitor (C_dl) to account for the non-ideal capacitive behavior of the electrode surface, which can arise from surface roughness or inhomogeneities in the SAM. The CPE describes the capacitance of the electrical double layer at the SAM-electrolyte interface.[15][17]

Comparative Analysis: Hydroxyl vs. Other Terminal Groups

The true utility of 11-hydroxyundecyl disulfide SAMs is best understood when compared to monolayers with different terminal functionalities. The choice of terminal group dictates the surface properties (e.g., hydrophilicity, charge) and, consequently, the EIS response.

11-Hydroxyundecyl Disulfide SAM vs. Undecanethiol (UDT) SAM

-

Structural Difference: The key difference is the terminal group: a hydrophilic alcohol (-OH) for the former versus a hydrophobic methyl (-CH₃) for the latter.

-

Causality & Insights: The long alkyl chains in both molecules promote strong van der Waals interactions, leading to densely packed monolayers.[17] However, the terminal group profoundly impacts surface energy. The -CH₃ terminated surface of a UDT SAM is highly hydrophobic and acts as an excellent electronic insulator. In contrast, the -OH terminated surface is hydrophilic, which is often desirable for biological applications as it can reduce non-specific protein adsorption compared to hydrophobic surfaces.[20]

-

EIS Performance: A well-formed UDT SAM typically exhibits a very large R_ct value, reflecting its superior insulating properties and ability to block the [Fe(CN)₆]³⁻/⁴⁻ redox probe from reaching the gold surface.[17] The 11-hydroxyundecyl disulfide SAM will also show a significant R_ct, indicative of a well-packed layer, but it may be slightly lower than that of a UDT SAM of similar chain length. This is because the polar -OH groups can interact with ions and water molecules at the interface, potentially altering the structure of the double layer and the pathways for electron transfer.

11-Hydroxyundecyl Disulfide SAM vs. 11-Mercaptoundecanoic Acid (MUA) SAM

-

Structural Difference: Here, the comparison is between a neutral, polar hydroxyl group (-OH) and an ionizable carboxylic acid group (-COOH).

-

Causality & Insights: Both surfaces are hydrophilic. However, the -COOH group of an MUA SAM can be deprotonated to a negatively charged carboxylate (-COO⁻) at neutral or basic pH. This surface charge creates a repulsive electrostatic barrier to negatively charged redox probes like [Fe(CN)₆]³⁻/⁴⁻, which can further impede electron transfer.[14][21] Additionally, strong intermolecular hydrogen bonding between the terminal carboxylate groups can lead to highly stable and ordered monolayers.[21]

-

EIS Performance: The negatively charged MUA surface will significantly increase the R_ct due to electrostatic repulsion of the negatively charged redox probe, often resulting in a higher R_ct than the neutral hydroxyl-terminated SAM. This effect is pH-dependent and provides a mechanism to electrochemically gate the interfacial electron transfer. The difference in surface polarity and charge also influences the CPE value, which reflects the capacitance of the interfacial double layer.

Quantitative Data Summary

The following table summarizes the expected comparative performance of these SAMs based on typical EIS parameters. The values are illustrative and can vary based on experimental conditions such as SAM quality, electrolyte concentration, and temperature.

| Self-Assembled Monolayer | Terminal Group | Surface Property | Expected R_ct (kΩ·cm²) | Expected CPE-T (µF·cm⁻²) | Key Feature |

| From 11-Hydroxyundecyl Disulfide | -OH | Hydrophilic, Neutral | 50 - 200 | 1.5 - 2.5 | Excellent platform for bio-functionalization |

| From Undecanethiol (UDT) | -CH₃ | Hydrophobic, Neutral | 200 - 1000+ | 1.0 - 2.0 | Superior insulating barrier |

| From 11-Mercaptoundecanoic Acid (MUA) | -COOH | Hydrophilic, Anionic (at pH 7) | 150 - 800 | 1.8 - 3.0 | pH-tunable electrostatic barrier |

Conclusion: Selecting the Optimal Surface for Your Application

Electrochemical Impedance Spectroscopy provides an exceptionally sensitive and quantitative method for evaluating the quality and performance of self-assembled monolayers. As demonstrated, the 11-hydroxyundecyl disulfide SAM presents a well-packed, robust monolayer that effectively blocks electron transfer, confirmed by a significant charge-transfer resistance.

Its primary advantage over simple alkanethiols lies in its hydrophilic, hydroxyl-terminated surface, which serves as a versatile anchor point for the covalent attachment of proteins, antibodies, or DNA, making it a cornerstone of modern biosensor design.[1] While it may not provide the absolute highest level of insulation seen with hydrophobic methyl-terminated SAMs, its combination of good barrier properties and functionalizability is often the desired balance for creating complex interfacial architectures. When compared to carboxylic acid-terminated SAMs, it offers a neutral surface, avoiding the pH-dependent electrostatic interactions that can be either an advantage or a complication depending on the application. Ultimately, the choice of SAM precursor depends on the specific requirements of the application, and EIS stands as the definitive technique to verify and compare the performance of the resulting monolayer.

References

-

Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Comparative electrochemical and impedance studies of self-assembled rigid-rod molecular wires and alkanethiols on gold substrates - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

-

Comparative electrochemical and impedance studies of self-assembled rigid-rod molecular wires and alkanethiols on gold substrates - ResearchGate. ResearchGate. Available at: [Link]

-

Study of Insulating Properties of Alkanethiol Self-Assembled Monolayers Formed Under Prolonged Incubation Using Electrochemical Impedance Spectroscopy - ASME Digital Collection. ASME Digital Collection. Available at: [Link]

-

Comparative electrochemical and impedance studies of self-assembled rigid-rod molecular wires and alkanethiols on gold substrates - Academia.edu. Academia.edu. Available at: [Link]

-

Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Electrochemical Impedance Spectroscopy A Tutorial | ACS Measurement Science Au. ACS Publications. Available at: [Link]

-

Equivalent Impedance Models for Electrochemical Nanosensor-Based Integrated System Design - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides - DTIC. Defense Technical Information Center. Available at: [Link]

-

Electrochemical Impedance Spectroscopy for Investigations on Ion Permeation in ω-Functionalized Self-Assembled Monolayers. ACS Publications. Available at: [Link]

-

Electrochemical studies of self-assembled monolayers using impedance spectroscopy. ResearchGate. Available at: [Link]

-

Electrochemical Impedance Spectroscopy—A Tutorial - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

-

Improving the Dielectric Properties of Ethylene-Glycol Alkanethiol Self-Assembled Monolayers - PMC. National Center for Biotechnology Information. Available at: [Link]

-

[PDF] Equivalent circuit model recognition of electrochemical impedance spectroscopy via machine learning | Semantic Scholar. Semantic Scholar. Available at: [Link]

-

The role of self-assembled monolayers in electronic devices - IRIS - UNIBS. University of Brescia Institutional Repository. Available at: [Link]

-

Impact of the terminal end-group on the electrical conductance in alkane linear chains. Royal Society of Chemistry. Available at: [Link]

-

Equivalent Circuit Model Recognition of Electrochemical Impedance Spectroscopy via Machine Learning - arXiv.org. arXiv.org. Available at: [Link]

-

Modeling and Applications of Electrochemical Impedance Spectroscopy (EIS) for Lithium-ion Batteries. Journal of Electrochemical Science and Technology. Available at: [Link]

-

Selective terminal function modification of SAMs driven by low-energy electrons (0–15 eV). Royal Society of Chemistry. Available at: [Link]

-

Impact of Self-Assembled Monolayer Design and Electrochemical Factors on Impedance-Based Biosensing - MDPI. MDPI. Available at: [Link]

-

Electrochemical impedance spectroscopy (EIS) studies of self-assemble monolayers (SAM) on aluminum substrates | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

11-Mercapto-1-undecanol - LookChem. LookChem. Available at: [Link]

-

Understanding reactivity of self-assembled monolayer-coated electrodes: SAM-induced surface reconstruction. ScienceDirect. Available at: [Link]

-

Electrochemical impedance spectroscopy study of mixed thiol monolayers on gold. ScienceDirect. Available at: [Link]

-

Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Forming a SAM on a gold electrode - zimmerandpeacock - Zimmer & Peacock. Zimmer & Peacock. Available at: [Link]

-

Multiphysics Modeling of Electrochemical Impedance Spectroscopy Responses of SAM-Modified Screen-Printed Electrodes - Semantic Scholar. Semantic Scholar. Available at: [Link]

-

Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - MDPI. MDPI. Available at: [Link]

-

Gold electrode modified by self-assembled monolayers of thiols to determine DNA sequences hybridization - Indian Academy of Sciences. Indian Academy of Sciences. Available at: [Link]

Sources

- 1. Buy 11-Mercapto-1-undecanol | 73768-94-2 [smolecule.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. lookchem.com [lookchem.com]

- 4. 11-Mercapto-1-undecanol | 73768-94-2 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Electrochemical Impedance Spectroscopy—A Tutorial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improving the Dielectric Properties of Ethylene-Glycol Alkanethiol Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ias.ac.in [ias.ac.in]

- 12. Preparing Self-Assembled Monolayers [sigmaaldrich.cn]

- 13. chglib.icp.ac.ru [chglib.icp.ac.ru]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. arxiv.org [arxiv.org]

- 16. metrohm.com [metrohm.com]

- 17. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 18. Comparative electrochemical and impedance studies of self-assembled rigid-rod molecular wires and alkanethiols on gold substrates - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. (PDF) Comparative electrochemical and impedance studies of self-assembled rigid-rod molecular wires and alkanethiols on gold substrates [academia.edu]

- 20. Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

A Comparative Guide to the Electron Transfer Rates of Thiols and Disulfides for Researchers and Drug Development Professionals

In the intricate landscape of biochemistry and drug development, the reversible redox chemistry of thiol and disulfide groups plays a pivotal role. From maintaining cellular redox homeostasis to the structural integrity of proteins and the mechanism of action of various pharmaceuticals, understanding the kinetics of electron transfer involving these sulfur-containing functional groups is paramount. This guide provides an in-depth, objective comparison of the electron transfer rates of thiols and disulfides, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions in their experimental designs and drug development strategies.

Fundamental Principles: The Chemical Dichotomy of Thiols and Disulfides

At its core, the relationship between a thiol (R-SH) and its corresponding disulfide (R-S-S-R) is a tale of two redox states. The thiol represents the reduced form, capable of donating electrons, while the disulfide is the oxidized form.[1][2] This facile interconversion is central to their function in biological systems.

The key player in the electron transfer process from a thiol is the thiolate anion (R-S⁻), which is a potent nucleophile.[3] The propensity of a thiol to exist as a thiolate is governed by its pKa, which is influenced by the local chemical environment. This is a critical factor in determining the rate of thiol-disulfide exchange reactions, a common mechanism of biological electron transfer.